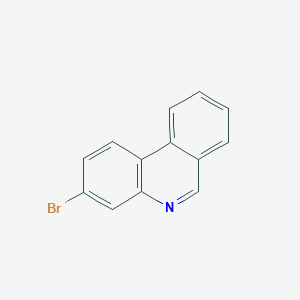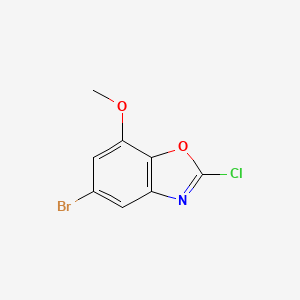
5-Bromo-2-chloro-7-methoxybenzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chloro-7-methoxybenzoxazole is an organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-7-methoxybenzoxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Hydrolysis: Conversion of the nitro group to an amino group.
Hydrogenation: Reduction of the nitro group to an amine.
Esterification: Formation of an ester group.
Bromination: Introduction of a bromine atom to the benzene ring.
Diazotization: Conversion of the amine group to a diazonium salt, followed by substitution with chlorine and methoxy groups.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. The process typically includes:
Selection of appropriate solvents: Solvents such as methanol or ethanol are commonly used.
Control of reaction temperature and time: Maintaining optimal temperature and reaction time to ensure complete conversion of reactants.
Purification steps: Techniques such as recrystallization or chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-7-methoxybenzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Products: Compounds with different functional groups replacing bromine or chlorine.
Oxidation Products: Oxides or quinones.
Reduction Products: Amines or alcohols.
Coupling Products: Biaryl compounds.
Scientific Research Applications
5-Bromo-2-chloro-7-methoxybenzoxazole has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-7-methoxybenzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxybenzaldehyde: Similar structure with a methoxy group and bromine atom on the benzene ring.
5-Bromobenzoxazole-2-thiol: Contains a thiol group instead of a methoxy group.
Methyl 5-borono-4-chloro-2-methoxybenzoate: Similar structure with boronic acid and methoxy groups.
Uniqueness
5-Bromo-2-chloro-7-methoxybenzoxazole is unique due to the specific arrangement of bromine, chlorine, and methoxy substituents on the benzoxazole ring
Properties
Molecular Formula |
C8H5BrClNO2 |
|---|---|
Molecular Weight |
262.49 g/mol |
IUPAC Name |
5-bromo-2-chloro-7-methoxy-1,3-benzoxazole |
InChI |
InChI=1S/C8H5BrClNO2/c1-12-6-3-4(9)2-5-7(6)13-8(10)11-5/h2-3H,1H3 |
InChI Key |
UGWSYMHVXKHECG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OC(=N2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


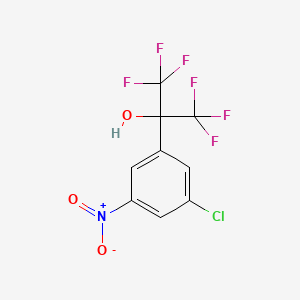

![5,6,11,12-Tetrahydrodibenzo[a,e][8]annulene-2,9-dicarbaldehyde](/img/structure/B15337251.png)
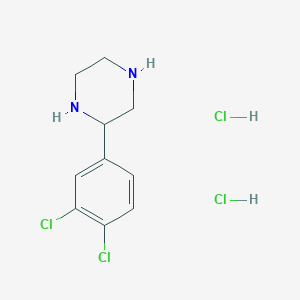
![1-[3-(Benzyloxy)phenyl]-2-pyrrolidinone](/img/structure/B15337261.png)
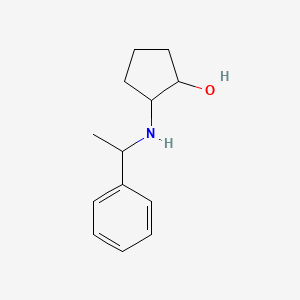
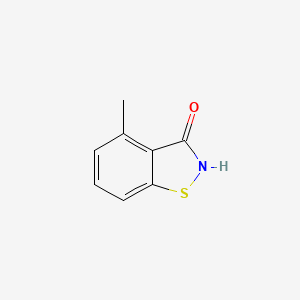
![4,12-dibromo-2,2-difluoro-8-(4-methoxyphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B15337277.png)
![2,2'-Bis((4-chlorophenyl)thio)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B15337290.png)
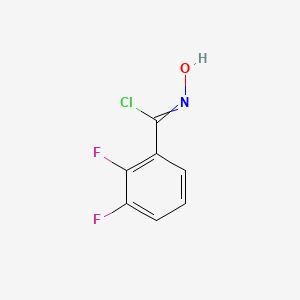
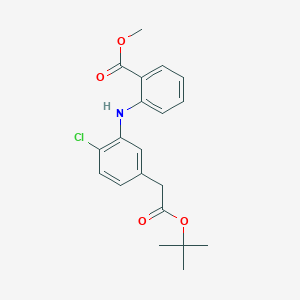
![Rel-3-(3-carboxy-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazol-1-yl)pyrazine 1-oxide](/img/structure/B15337322.png)
